molecular formula C14H11BrClN5O B4346029 1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~3~-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~3~-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4346029
M. Wt: 380.63 g/mol
InChI Key: WATGZRRUYNUFSB-UHFFFAOYSA-N
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Description

1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~3~-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of both bromine and chlorine atoms, which contribute to its unique chemical properties. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~3~-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step reactions. One common method includes the reaction of 4-bromo-1H-pyrazole with formaldehyde and 4-chlorophenylhydrazine under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~3~-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~3~-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~3~-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. The molecular pathways involved may include the inhibition of kinase activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    4-bromo-1H-pyrazole: A simpler pyrazole derivative with similar bromine substitution.

    N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide: A related compound with a similar structure but lacking the bromine substitution.

Uniqueness: 1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~3~-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of both bromine and chlorine atoms, which contribute to its distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

1-[(4-bromopyrazol-1-yl)methyl]-N-(4-chlorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClN5O/c15-10-7-17-21(8-10)9-20-6-5-13(19-20)14(22)18-12-3-1-11(16)2-4-12/h1-8H,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATGZRRUYNUFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NN(C=C2)CN3C=C(C=N3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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